molecular formula C14H9NO2 B1600440 Acridine-4-carboxylic Acid CAS No. 31327-97-6

Acridine-4-carboxylic Acid

Cat. No.: B1600440
CAS No.: 31327-97-6
M. Wt: 223.23 g/mol
InChI Key: NBIUCDPMOWCGIG-UHFFFAOYSA-N
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Description

Acridine-4-carboxylic Acid (ACA) is a heme-interacting acridone derivative that prevents free heme-mediated protein oxidation and degradation . It inhibits protein carbonyl formation with an IC50 of 43 μM . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .


Synthesis Analysis

In the presence of triethylamine and ethylchloroformate, the compound methyl (9-oxo-9,10-dihydroacridine-4-carbonyl)-L-valinate was synthesized by reacting 9-oxo-9,10-dihydrothis compound with methyl L-valinate . The Bernthsen acridine synthesis is the chemical reaction of a diarylamine heated with a carboxylic acid (or acid anhydride) and zinc chloride to form a 9-substituted .


Chemical Reactions Analysis

Acridine derivatives have been used extensively in medicinal chemistry, synthesis, and materials science, especially as bioisosteric replacements and structural analogs of carboxylic acids and other carbonyls . A photocatalytic system has been developed that enables direct decarboxylative conversion of carboxylic acids to sulfones and sulfinates, as well as sulfonyl chlorides and fluorides in one step and in a multicomponent fashion .


Physical and Chemical Properties Analysis

The nitrogen-containing aromatic heterocycle, acridine, exhibits electronic and charge transport properties as well as two substantial six-membered conjugated systems . Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications .

Scientific Research Applications

Therapeutic Potentials in Cancer Treatment

Acridine derivatives, including Acridine-4-carboxylic Acid, have been extensively explored for their potential therapeutic applications in treating various diseases, particularly cancer. Their mechanism of action is predominantly associated with DNA intercalation, impacting biological processes related to DNA and its enzymes. This attribute makes them viable candidates for developing drugs with enhanced potency and selectivity against cancer cells. The modification of the acridine core, such as incorporating heteroatoms or altering substituents, is a strategy to broaden their applications and improve their therapeutic profiles. Furthermore, combining acridine-based drugs with other bioactive agents, like DNA repair protein inhibitors, could potentially overcome tumor resistance and enhance treatment outcomes (Zhang et al., 2014).

Applications in Fluorescence Surgery and Cancer Therapy

The fluorescent properties of Acridine derivatives are harnessed in novel applications such as fluorescence surgery and cancer therapy. Acridine Orange, a related compound, demonstrates utility in intraoperative fluorescence guidance, photodynamic therapy, and as a sensitizer in radio- and sono-dynamic therapy. These applications highlight the compound's ability to improve surgical outcomes by enhancing tumor visualization and treatment specificity. However, further clinical studies are necessary to ascertain the full clinical benefits and establish the feasibility of these approaches across various tumor types (Byvaltsev et al., 2019).

Biocatalyst Inhibition by Carboxylic Acids

While not directly related to this compound, research on the inhibition of biocatalysts by carboxylic acids provides insight into the broader implications of carboxylic acid derivatives in biotechnological processes. Carboxylic acids, including this compound, can inhibit microbial strains used in fermentative production, impacting the yield and titer of desired biorenewable chemicals. Understanding these inhibitory effects is crucial for developing strategies to increase microbial robustness and improve industrial performance (Jarboe et al., 2013).

Mechanism of Action

Target of Action

The primary target of Acridine-4-carboxylic Acid is DNA . Acridine derivatives, including this compound, are known to intercalate into double-stranded DNA . This interaction is facilitated by the planar structure of acridine, which allows it to sandwich between the base pairs of the double helix .

Mode of Action

This compound interacts with its target, DNA, through a process called intercalation . This process involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions . The result of this interaction is the unwinding of the helical structure of DNA .

Biochemical Pathways

The intercalation of this compound into DNA affects various biological processes involving DNA and related enzymes . This interaction can lead to the inhibition of DNA replication and transcription, thereby affecting the normal functioning of cells . The exact biochemical pathways affected by this compound can vary depending on the specific cellular context.

Pharmacokinetics

The ability of acridine derivatives to intercalate into dna suggests that they can penetrate cellular membranes and reach their target sites .

Result of Action

The intercalation of this compound into DNA can lead to the inhibition of DNA replication and transcription . This can result in the disruption of normal cellular processes, potentially leading to cell death . This property has led to the investigation of acridine derivatives as potential therapeutic agents for various disorders, including cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other bioactive substances, such as DNA repair protein inhibitors, can enhance the anticancer effects of acridine medications . Furthermore, the structural features of acridine photocatalysts can influence the efficiency of decarboxylative transformations . .

Safety and Hazards

The safety data sheet for Acridine-4-carboxylic Acid suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting . If swallowed, immediate medical assistance should be sought .

Future Directions

More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .

Biochemical Analysis

Biochemical Properties

Acridine-4-carboxylic Acid plays a crucial role in biochemical reactions, particularly in its interaction with heme. It is a heme-interacting acridone derivative that prevents free heme-mediated protein oxidation and degradation . This compound inhibits protein carbonyl formation with an IC50 of 43 μM . This interaction is significant as it helps in protecting proteins from oxidative damage, thereby maintaining cellular integrity.

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits cytotoxic activity against cancer cell lines, including MDA-MB-231, SK-BR-3, and MCF-7 . The compound intercalates into DNA, disrupting the helical structure and affecting DNA replication and transcription . This disruption can lead to changes in gene expression and cellular metabolism, ultimately influencing cell function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to intercalate into DNA and inhibit topoisomerase enzymes . By intercalating into the DNA, the compound disrupts the normal function of topoisomerases, leading to the inhibition of DNA replication and transcription . Additionally, this compound can form complexes with heme, preventing heme-mediated oxidative damage to proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various storage conditions, including -20°C for up to 3 years and -80°C for up to 6 months . Long-term studies have shown that this compound can maintain its protective effects against protein oxidation over extended periods . Its stability and efficacy may vary depending on the experimental conditions and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits anti-tumor activity at doses of 12.5, 25, or 50 mg/kg in the Ehrlich ascites carcinoma model . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interaction with heme and DNA. The compound can be metabolized by enzymes such as mono- or dioxygenases, which facilitate its degradation and transformation . These metabolic pathways are crucial for the compound’s bioavailability and efficacy in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to intercalate into DNA and form complexes with heme influences its localization and accumulation in specific cellular compartments . These interactions are essential for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the nucleus due to its DNA-intercalating properties . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This subcellular localization is critical for its function in regulating gene expression and protecting proteins from oxidative damage.

Properties

IUPAC Name

acridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-14(17)11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIUCDPMOWCGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456642
Record name Acridine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31327-97-6
Record name Acridine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To methyl acridine-4-carboxylate, prepared in Example 4,(183 mg), was added a degassed solution of NaOH in aqueous EtOH (1:1,2M)(35 ml). The mixture was stirred for 3 hours at 50° C., when a clear solution was obtained, then neutralised with glacial AcOH. Extraction with EtOAc (3×15 50 ml) followed by chromatography on silica gel, eluting with EtOAc/petroleum ether (1:4), gave acridine-4-carboxylic acid (160 mg, 87%), mp (Me2CO) 196-197° C. (lit, mp 202-204° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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